ERD-308

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

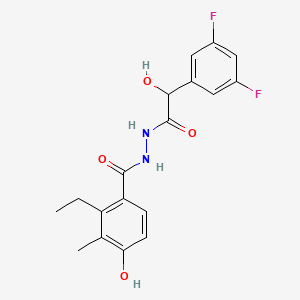

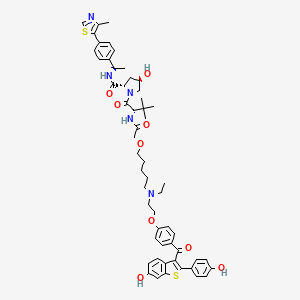

ERD-308 是一种高效的蛋白质降解靶向嵌合体 (PROTAC) ,可以降解雌激素受体。它专门为治疗雌激素受体阳性乳腺癌而设计。 This compound 在 MCF-7 和 T47D 雌激素受体阳性细胞系中,在低至 5 纳摩尔的浓度下即可实现超过 95% 的雌激素受体降解 .

准备方法

合成路线和反应条件

ERD-308 的合成涉及将雌激素受体配体与 von Hippel-Lindau E3 泛素连接酶配体通过连接体连接起来。 通过引入单个氧醚单元对连接体组成进行了优化 。合成路线通常涉及多个步骤,包括形成酰胺键和使用保护基团以确保选择性反应。

工业生产方法

This compound 的工业生产可能涉及大规模有机合成技术,包括使用自动化合成器来形成复杂分子。 该过程需要严格的质量控制措施,以确保最终产品的纯度和功效 .

化学反应分析

反应类型

ERD-308 主要通过蛋白质降解靶向嵌合体介导的雌激素受体降解。 这涉及雌激素受体、this compound 和 von Hippel-Lindau E3 泛素连接酶之间形成三元复合物,导致雌激素受体的泛素化和随后的蛋白酶体降解 .

常用试剂和条件

This compound 合成中涉及的反应通常需要诸如酰胺键形成的偶联剂、选择性反应的保护基团以及二甲基亚砜等溶剂以实现溶解 .

主要产物

反应的主要产物是降解的雌激素受体,该受体被靶向蛋白酶体降解。 这导致雌激素受体阳性乳腺癌细胞中雌激素受体水平降低 .

科学研究应用

ERD-308 在科学研究中具有多种应用,特别是在化学、生物学、医学和工业领域:

化学: this compound 作为研究蛋白质降解靶向嵌合体设计和合成的模型化合物。

生物学: 用于研究蛋白质降解机制以及雌激素受体在细胞过程中的作用。

医学: This compound 正在研究其治疗雌激素受体阳性乳腺癌的潜力,为患有这种癌症的患者提供一种新的治疗方法.

作用机制

ERD-308 通过与雌激素受体和 von Hippel-Lindau E3 泛素连接酶形成三元复合物来发挥作用。该复合物促进雌激素受体的泛素化,将其标记为蛋白酶体降解。 雌激素受体的降解导致雌激素受体信号通路的抑制,这些通路对雌激素受体阳性乳腺癌细胞的增殖至关重要 .

相似化合物的比较

与其他选择性雌激素受体降解剂相比,ERD-308 在降解雌激素受体方面具有很高的效力和功效。类似的化合物包括:

氟维司群: 一种已获批准的选择性雌激素受体降解剂,也靶向雌激素受体进行降解,但其效力不如 this compound.

ERD-148: 另一种蛋白质降解靶向嵌合体雌激素受体降解剂,在临床前研究中已显示出与 this compound 相似的功效.

This compound 由于能够在较低浓度下实现更完整的雌激素受体降解,因此成为进一步开发和临床应用的有希望的候选药物 .

属性

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[2-[5-[ethyl-[2-[4-[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophene-3-carbonyl]phenoxy]ethyl]amino]pentoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H65N5O9S2/c1-7-59(26-28-69-43-22-17-37(18-23-43)49(65)48-44-24-21-41(62)30-46(44)71-51(48)39-15-19-40(61)20-16-39)25-9-8-10-27-68-32-47(64)58-52(55(4,5)6)54(67)60-31-42(63)29-45(60)53(66)57-34(2)36-11-13-38(14-12-36)50-35(3)56-33-70-50/h11-24,30,33-34,42,45,52,61-63H,7-10,25-29,31-32H2,1-6H3,(H,57,66)(H,58,64)/t34-,42+,45-,52+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQXUPNKLZNSUMC-YUQWMIPFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCCCOCC(=O)NC(C(=O)N1CC(CC1C(=O)NC(C)C2=CC=C(C=C2)C3=C(N=CS3)C)O)C(C)(C)C)CCOC4=CC=C(C=C4)C(=O)C5=C(SC6=C5C=CC(=C6)O)C7=CC=C(C=C7)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CCCCCOCC(=O)N[C@H](C(=O)N1C[C@@H](C[C@H]1C(=O)N[C@@H](C)C2=CC=C(C=C2)C3=C(N=CS3)C)O)C(C)(C)C)CCOC4=CC=C(C=C4)C(=O)C5=C(SC6=C5C=CC(=C6)O)C7=CC=C(C=C7)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H65N5O9S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1004.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does ERD-308 interact with its target, the estrogen receptor, and what are the downstream effects of this interaction?

A1: this compound functions as a proteolysis targeting chimera (PROTAC) []. It binds to the estrogen receptor (ER) and facilitates its ubiquitination by an E3 ligase, ultimately leading to the degradation of ER by the proteasome. This degradation effectively reduces the levels of ER, which in turn inhibits estrogen signaling pathways that drive the growth of estrogen receptor-positive (ER+) breast cancer cells.

Q2: What is the SAR (Structure-Activity Relationship) of this compound and how do structural modifications impact its activity, potency, and selectivity?

A2: While the provided abstract does not detail the specific structure of this compound or its SAR, it highlights that the compound is a result of “extensive structure-activity relationship (SAR) studies” []. This suggests that modifications to the structure of this compound were explored to optimize its potency and efficacy in degrading ER. Further investigation into the full research publication or related literature would be necessary to understand the precise structural elements contributing to this compound's activity and selectivity profile.

Q3: How does the in vitro efficacy of this compound compare to existing treatments for ER+ breast cancer, specifically fulvestrant?

A3: The research indicates that this compound exhibits greater efficacy in degrading ER compared to fulvestrant, the only approved selective estrogen receptor degrader (SERD) at the time of this study []. In both MCF-7 and T47D ER+ breast cancer cell lines, this compound demonstrated superior ER degradation, achieving greater than 95% degradation at a concentration of 5 nM. This enhanced degradation translated to more effective inhibition of cell proliferation in MCF-7 cells compared to fulvestrant. These findings suggest that this compound holds promise as a potential therapeutic agent for ER+ breast cancer.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-[(4aR,5R,7aR)-2-amino-5-(trifluoromethyl)-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-(difluoromethyl)pyrazine-2-carboxamide](/img/structure/B607288.png)